1,2,6,7-Tetrachlorodibenzofuran
Overview
Description
Preparation Methods
1,2,6,7-Tetrachlorodibenzofuran is not purposefully manufactured but is formed as a by-product in various industrial processes. These processes include the production of chlorinated pesticides, where intermolecular condensation of ortho-chlorophenols occurs . Additionally, intramolecular cyclization reactions of predibenzofurans and thermal waste treatment processes involving combustion and pyrolysis of organochlorine or non-chlorinated organic compounds in the presence of chlorides also result in the formation of polychlorinated dibenzofurans .
Chemical Reactions Analysis
1,2,6,7-Tetrachlorodibenzofuran undergoes various chemical reactions, including:
Reduction: Specific reduction reactions are less documented, but general reduction conditions may apply.
Substitution: Nucleophilic aromatic substitution reactions are common, especially with reagents like hydrogen peroxide and its anion.
Scientific Research Applications
1,2,6,7-Tetrachlorodibenzofuran is primarily studied for its environmental impact and toxicological properties. It is used in research to understand the behavior of persistent organic pollutants and their effects on human health and the environment . Studies focus on its interaction with the aryl hydrocarbon receptor, which plays a role in mediating toxic effects .
Mechanism of Action
The compound exerts its effects by binding to the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. This binding leads to the activation of genes involved in various biological processes, including xenobiotic metabolism and immune response . The activation of the aryl hydrocarbon receptor can result in toxic effects, including immunotoxicity and carcinogenicity .
Comparison with Similar Compounds
1,2,6,7-Tetrachlorodibenzofuran is similar to other polychlorinated dibenzofurans, such as 2,3,7,8-tetrachlorodibenzofuran . These compounds share structural similarities and toxicological properties. the specific positions of chlorine atoms can influence their toxicity and environmental persistence . Other similar compounds include various dichlorodibenzofurans and trichlorodibenzofurans, which differ in the number and positions of chlorine atoms .
Properties
IUPAC Name |
1,2,6,7-tetrachlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-6-3-4-8-9(10(6)15)5-1-2-7(14)11(16)12(5)17-8/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEWYHHKDYUYMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(O2)C=CC(=C3Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701003707 | |
Record name | 1,2,6,7-Tetrachlorodibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701003707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55722-27-5, 83704-25-0 | |
Record name | Tetrachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055722275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,6,7-Tetrachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,6,7-Tetrachlorodibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701003707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,6,7-TETRACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L90232K9SM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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